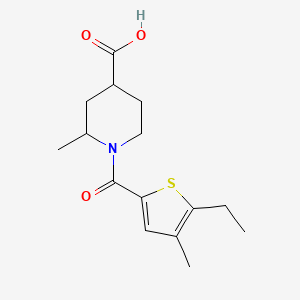![molecular formula C11H16ClNO2S B6634094 N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine, commonly known as clonidine, is a medication that is commonly used to treat hypertension, attention deficit hyperactivity disorder (ADHD), and opioid withdrawal symptoms. Clonidine is classified as an alpha-2 adrenergic receptor agonist, which means it acts on the receptors in the brain that regulate blood pressure, heart rate, and other physiological functions.
Aplicaciones Científicas De Investigación
Clonidine has been extensively studied for its use in treating hypertension, N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine, and opioid withdrawal symptoms. In addition, clonidine has been investigated for its potential use in treating other medical conditions, such as anxiety, depression, and post-traumatic stress disorder (PTSD). Clonidine has also been studied for its effects on cognitive function, memory, and learning.
Mecanismo De Acción
Clonidine acts on the alpha-2 adrenergic receptors in the brain, which are responsible for regulating blood pressure, heart rate, and other physiological functions. By binding to these receptors, clonidine reduces the release of norepinephrine, a neurotransmitter that increases blood pressure and heart rate. This results in a decrease in blood pressure and heart rate, which makes clonidine an effective medication for treating hypertension.
Biochemical and Physiological Effects:
Clonidine has a number of biochemical and physiological effects on the body. In addition to reducing blood pressure and heart rate, clonidine can also cause sedation, dry mouth, constipation, and other side effects. Clonidine can also affect the release of other neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its effects on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonidine has a number of advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, making it a useful tool for investigating the role of alpha-2 adrenergic receptors in various physiological and pathological conditions. However, there are also some limitations to using clonidine in lab experiments. For example, its effects on other neurotransmitters in the brain may complicate the interpretation of results, and its use may be limited by its side effects and potential for abuse.
Direcciones Futuras
There are a number of future directions for research on clonidine. One area of interest is its potential use in treating other medical conditions, such as anxiety, depression, and PTSD. Another area of interest is its effects on cognitive function, memory, and learning, which may have implications for the treatment of neurological disorders. Additionally, further research is needed to better understand the mechanisms of action of clonidine and its effects on other neurotransmitters in the brain.
Métodos De Síntesis
Clonidine is synthesized by reacting 3-chloro-4-methylbenzaldehyde with 2-methylsulfonylethylamine in the presence of sodium borohydride. The resulting product is then purified through a series of chemical reactions to obtain the final product, clonidine.
Propiedades
IUPAC Name |
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-9-3-4-10(7-11(9)12)8-13-5-6-16(2,14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIVPAQNTXIGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)

![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)

![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)

![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)